4-(6-Chloro-2-(piperidin-1-yl)quinolin-4-yl)morpholine
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Overview
Description
6-chloro-4-(morpholin-4-yl)-2-(piperidin-1-yl)quinoline: is a heterocyclic compound that features a quinoline core substituted with a chlorine atom at the 6-position, a morpholine ring at the 4-position, and a piperidine ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-(morpholin-4-yl)-2-(piperidin-1-yl)quinoline typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a quinoline derivative.
Chlorination: The quinoline derivative is chlorinated at the 6-position using reagents such as thionyl chloride or phosphorus pentachloride.
Substitution with Morpholine: The chlorinated quinoline undergoes nucleophilic substitution with morpholine under basic conditions, often using a base like potassium carbonate.
Substitution with Piperidine: Finally, the intermediate product is reacted with piperidine, typically under reflux conditions, to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the quinoline core, often using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in various substitution reactions, especially at the chlorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium hydride.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different nucleophiles.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its heterocyclic structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Antimicrobial Agents: Research has shown potential antimicrobial activity, making it a candidate for developing new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, useful in biochemical studies.
Medicine:
Drug Development: The compound is being explored for its potential in developing new therapeutic agents, particularly for its antimicrobial and enzyme inhibitory properties.
Industry:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-4-(morpholin-4-yl)-2-(piperidin-1-yl)quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
6-chloro-4-(morpholin-4-yl)quinoline: Lacks the piperidine ring, making it less versatile in terms of biological activity.
4-(morpholin-4-yl)-2-(piperidin-1-yl)quinoline: Lacks the chlorine atom, which may affect its reactivity and biological properties.
6-chloro-2-(piperidin-1-yl)quinoline: Lacks the morpholine ring, potentially reducing its ability to act as a ligand in catalytic reactions.
Uniqueness: 6-chloro-4-(morpholin-4-yl)-2-(piperidin-1-yl)quinoline is unique due to the presence of both morpholine and piperidine rings, along with a chlorine atom
Properties
Molecular Formula |
C18H22ClN3O |
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Molecular Weight |
331.8 g/mol |
IUPAC Name |
4-(6-chloro-2-piperidin-1-ylquinolin-4-yl)morpholine |
InChI |
InChI=1S/C18H22ClN3O/c19-14-4-5-16-15(12-14)17(21-8-10-23-11-9-21)13-18(20-16)22-6-2-1-3-7-22/h4-5,12-13H,1-3,6-11H2 |
InChI Key |
IPRJTGJJMLFHLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)N4CCOCC4 |
Origin of Product |
United States |
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